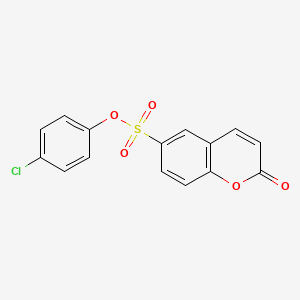

![molecular formula C20H19N5OS B2886343 (2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797189-97-9](/img/structure/B2886343.png)

(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Synthesis Analysis

Thiazoles can be synthesized through several methods, including the reaction of α-haloketones and thioamides . Pyrimidines can be synthesized from barbituric acid, which in turn is synthesized from malonic acid and urea in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom . Pyrimidines are six-membered rings with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . Pyrimidines can undergo reactions such as alkylation, acylation, sulfonation, and halogenation .Physical And Chemical Properties Analysis

Thiazoles and pyrimidines are generally stable compounds that are resistant to oxidation and reduction . They are also relatively polar due to the presence of nitrogen and sulfur atoms, which can engage in hydrogen bonding .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

- A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported the synthesis of pyrazole derivatives related to the specified compound. These compounds exhibited significant antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Ultrasonic-Assisted Synthesis

- Darehkordi and Ghazi (2015) developed an ultrasonic-assisted method for synthesizing dihydropyrimidinone derivatives. This method provides efficient yields in short reaction times, indicating potential for large-scale production of such compounds (Darehkordi & Ghazi, 2015).

Synthesis of Hexahydropyrimidine Derivatives

- Saleh, Morton, and D'Angelo (2014) discussed the preparation of 1,3-disubstituted hexahydropyrimidin-5-yl(phenyl)methanone, indicating the versatility of such compounds in chemical synthesis (Saleh, Morton, & D'Angelo, 2014).

Novel Thieno[2,3-b]-Thiophene Derivatives

- Mabkhot, Kheder, and Al-Majid (2010) synthesized derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the potential for creating diverse molecular structures (Mabkhot, Kheder, & Al-Majid, 2010).

Antioxidant and Antimicrobial Activities

- Bassyouni et al. (2012) synthesized and evaluated a series of pyrazole and benzimidazole derivatives for their antioxidant and antimicrobial activities, highlighting the therapeutic potential of such compounds (Bassyouni et al., 2012).

Synthesis and Antibacterial Screening

- Landage, Thube, and Karale (2019) characterized newly synthesized thiazolyl pyrazole and benzoxazole derivatives and assessed their antibacterial activities, suggesting their potential use in medical applications (Landage, Thube, & Karale, 2019).

Antiinflammatory and Anticancer Activity

- Sondhi et al. (2000) reported the antiinflammatory, analgesic, and anticancer activity of condensed pyrimidines, further supporting the medical relevance of such compounds (Sondhi et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-ethyl-1,3-benzothiazol-6-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-3-19-22-15-5-4-13(9-17(15)27-19)20(26)24-7-6-16-14(11-24)10-21-18-8-12(2)23-25(16)18/h4-5,8-10H,3,6-7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPWQRDGEWLEGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=C(C3)C=NC5=CC(=NN45)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2886263.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886265.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3,5-dimethylphenoxy)propan-1-one](/img/structure/B2886266.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2886269.png)

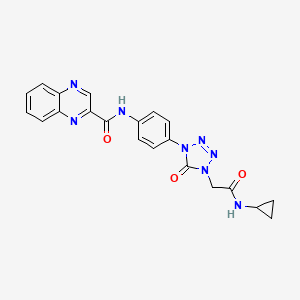

![2-[[1-(Quinoxaline-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2886273.png)

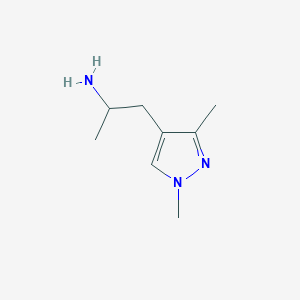

![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)

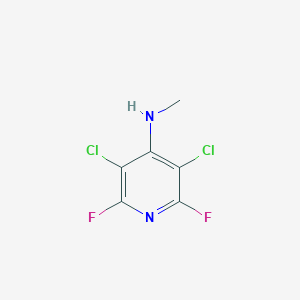

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)